molecular formula C12H10O4 B11888174 6-Ethoxy-7-hydroxynaphthalene-1,4-dione CAS No. 90163-21-6

6-Ethoxy-7-hydroxynaphthalene-1,4-dione

Cat. No.: B11888174
CAS No.: 90163-21-6
M. Wt: 218.20 g/mol
InChI Key: KKVDXBNYWTZCMI-UHFFFAOYSA-N
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Description

6-Ethoxy-7-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features an ethoxy group at the 6th position and a hydroxyl group at the 7th position on the naphthalene-1,4-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-7-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . These methods highlight the versatility and efficiency of modern synthetic approaches.

Industrial Production Methods

Industrial production of hydroxy-substituted naphthalene-1,4-dione derivatives often involves multi-component reactions. These reactions typically include the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano copper (II) oxide .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-7-hydroxynaphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .

Scientific Research Applications

6-Ethoxy-7-hydroxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-7-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. Additionally, the compound can form complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its use in henna and its biological activities.

    5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Exhibits various tautomeric forms and significant biological properties.

    2-Benzylamino-5-hydroxynaphthalene-1,4-dione: Demonstrates antimicrobial and anticancer activities .

Uniqueness

6-Ethoxy-7-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

90163-21-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6-ethoxy-7-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-2-16-12-6-8-7(5-11(12)15)9(13)3-4-10(8)14/h3-6,15H,2H2,1H3

InChI Key

KKVDXBNYWTZCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)O

Origin of Product

United States

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